1-(4-Chlorophenyl)ethan-1-one phenylhydrazone
Description
Properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c1-11(12-7-9-13(15)10-8-12)16-17-14-5-3-2-4-6-14/h2-10,17H,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYWZVSFFKHZNV-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57845-08-6 | |
| Record name | 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057845086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC68563 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)ethan-1-one phenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone can be synthesized through the condensation reaction between 1-(4-chlorophenyl)ethan-1-one and phenylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Azines or other oxidized derivatives.
Reduction: Amines or reduced hydrazones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that hydrazone derivatives, including 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone, exhibit notable antibacterial properties. A study highlighted that compounds with halogen substitutions demonstrated enhanced antibacterial activity compared to those with other functional groups. Specifically, derivatives like 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde showed significant inhibition against bacterial strains such as Bacillus cereus and Staphylococcus aureus .
Anti-Cancer Properties
Hydrazones have been investigated for their potential anti-cancer effects. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. The compound's interaction with various cellular pathways is under investigation to elucidate its mechanism of action in cancer therapy .
Detection and Separation
Hydrazone derivatives are widely recognized for their analytical applications, particularly in the detection and separation of metal ions and organic molecules. They serve as effective reagents in spectroscopic methods for analyzing environmental and biological samples. The ability of hydrazones to form stable complexes with metal ions enhances their utility in analytical chemistry .
Use in Sensors
The compound has potential applications in sensor technology, particularly for detecting specific analytes through colorimetric changes. The formation of hydrazones can lead to distinct color changes upon interaction with target substances, making them suitable for developing sensitive detection methods .
Synthetic Methods
The synthesis of this compound typically involves the condensation reaction between 4-chloroacetophenone and phenylhydrazine. Various synthetic methods have been optimized to enhance yield and purity, including microwave-assisted synthesis which has shown significant improvements in reaction time and product yield .
Case Study 1: Antibacterial Efficacy
In a comparative study, various hydrazone derivatives were synthesized and tested against bacterial strains. The results indicated that the presence of halogen groups significantly enhanced the antibacterial activity of the synthesized compounds, including those derived from this compound .
Case Study 2: Analytical Method Development
A comprehensive review detailed the use of hydrazones in analytical chemistry, emphasizing their role as reagents for detecting metal ions in complex matrices. The study provided insights into optimizing conditions for maximum sensitivity and specificity using derivatives like this compound .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its hydrazone moiety can participate in redox reactions, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
1-(4-Bromophenyl)ethan-1-one Derivatives
- Structural Difference : Bromine substituent instead of chlorine at the para position.
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine result in distinct electronic and steric effects. For example, 1-(4-bromophenyl)ethan-1-one derivatives exhibit downfield shifts in $ ^1H $-NMR (e.g., aromatic protons at δ 7.65–7.51 ppm) compared to chloro analogues (δ 7.73–7.36 ppm) due to differences in electron-withdrawing strength .
- Applications : Brominated derivatives are often used in cross-coupling reactions, whereas chlorinated variants are preferred in agrochemical intermediates .
1-(4-Hydroxyphenyl)ethan-1-one Derivatives
- Structural Difference : Hydroxyl group replaces chlorine.
- Impact: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. For instance, (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A9) shows improved crystallinity (52.6% yield) compared to non-hydroxylated analogues .
- Applications : Hydroxylated derivatives are common in photodynamic therapy and antioxidant research .
Thiosemicarbazones and Thiazolopyrimidine Derivatives
- Structural Difference : Thiosemicarbazone (N–NH–C=S) or thiazolopyrimidine moieties replace phenylhydrazone groups.
- Impact : Thiosemicarbazones exhibit enhanced metal-chelating properties, as seen in 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-(4-chlorophenyl)thiosemicarbazone, which forms stable complexes with transition metals . Thiazolopyrimidine derivatives (e.g., compound 15) demonstrate cytotoxic activity against cancer cell lines due to their heterocyclic frameworks .
Physicochemical and Spectral Comparisons
Biological Activity
1-(4-Chlorophenyl)ethan-1-one phenylhydrazone, a hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through the reaction of 1-(4-chlorophenyl)ethan-1-one with phenylhydrazine, leading to a structure that exhibits potential therapeutic properties.
- Molecular Formula : C13H12ClN3O
- Molecular Weight : 247.70 g/mol
- CAS Number : 57845-08-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism often involves the formation of reactive intermediates that can induce oxidative stress or modulate signaling pathways critical for cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to be effective against various bacterial strains, outperforming traditional antibiotics like streptomycin. The presence of the chlorophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death .
Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies indicate that it inhibits the growth of several cancer cell lines, including:
- MCF-7 (breast cancer)
- Hep G2 (liver cancer)
The compound's anticancer activity is linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a comparative study against common pathogens, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. This suggests its potential as a novel antimicrobial agent in clinical settings.
Case Study 2: Cancer Cell Line Studies
Research involving MCF-7 breast cancer cells showed that treatment with this hydrazone led to a marked decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, indicating its role as an apoptosis-inducing agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-Chlorophenyl)ethan-1-one phenylhydrazone, and how can reaction efficiency be monitored?
- Methodology : The compound is synthesized via condensation of 1-(4-Chlorophenyl)ethan-1-one (4-chloroacetophenone) with phenylhydrazine. The reaction typically proceeds in ethanol or methanol under reflux, with catalytic acid (e.g., HCl) to accelerate hydrazone formation. Reaction progress is monitored by TLC or HPLC to detect the disappearance of the ketone starting material . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) is recommended. Yield optimization may involve adjusting stoichiometry (1:1.2 ketone:phenylhydrazine ratio) and reflux duration (6–12 hours) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Key techniques include:
- Melting Point Analysis : Compare observed melting points with literature values (e.g., using a Gallenkamp apparatus). Discrepancies >2°C suggest impurities .
- Spectroscopy :
- 1H NMR : Look for the hydrazone NH proton (δ 8–10 ppm, broad singlet) and aromatic protons (δ 7–8 ppm). The parent ketone’s methyl group (δ ~2.6 ppm) shifts upfield upon hydrazone formation .
- IR : Confirm C=N stretch at ~1600 cm⁻¹ and N–H stretch at ~3200 cm⁻¹ .
- Mass Spectrometry : ESI-MS or EI-MS should show [M+H]+ peaks matching the molecular formula (C₁₄H₁₂ClN₂O) .
Q. What are the common functional group transformations involving this phenylhydrazone?
- Methodology : The hydrazone group (–NH–N=C–) can undergo:
- Cyclization : Under acidic conditions (e.g., H₂SO₄), it forms indole derivatives via Fischer indole synthesis .
- Oxidation : With agents like KMnO₄, it may yield nitriles or carboxylic acids, depending on conditions .
- Nucleophilic Substitution : The chlorine on the phenyl ring can be replaced in SNAr reactions with amines or alkoxides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
